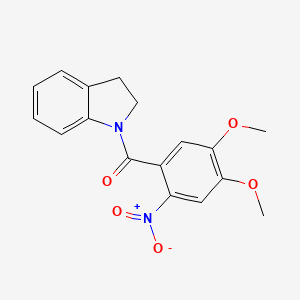

1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro-

Description

1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- is a substituted indole derivative characterized by a 2,3-dihydroindole core functionalized with a 4,5-dimethoxy-2-nitrobenzoyl group at the 1-position. This compound exhibits structural complexity due to the presence of electron-withdrawing (nitro) and electron-donating (methoxy) substituents, which influence its physicochemical and spectroscopic properties.

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-(4,5-dimethoxy-2-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-23-15-9-12(14(19(21)22)10-16(15)24-2)17(20)18-8-7-11-5-3-4-6-13(11)18/h3-6,9-10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZCNBSJEGWHNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386868 | |

| Record name | 1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88660-14-4 | |

| Record name | 1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1H-indole core, followed by the introduction of the 4,5-dimethoxy-2-nitrobenzoyl group through acylation reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, often using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the nitro group to an amine group, typically using reagents like hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.

Substitution: The compound can participate in substitution reactions where functional groups on the benzoyl ring or the indole core are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce various oxidized forms of the compound.

Scientific Research Applications

Pharmacological Applications

1H-Indole derivatives are known for their wide range of pharmacological properties. The specific compound has been studied for several potential applications:

- Antimicrobial Activity : Research indicates that indole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related compounds demonstrate effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans . The incorporation of the nitrobenzoyl moiety may enhance these activities.

- Anticancer Properties : Indoles have been investigated for their potential as anticancer agents. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antitubercular Activity : Some indole derivatives have demonstrated activity against Mycobacterium tuberculosis, making them candidates for further development in tuberculosis treatment .

Material Science Applications

In addition to biological applications, 1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- has potential uses in material science:

- Synthesis of Functional Materials : The compound can serve as a precursor for synthesizing new materials with specific electronic or optical properties. The indole framework is useful in the development of organic semiconductors and light-emitting diodes (LEDs) .

- Crystal Engineering : The structural characteristics of this compound allow it to be utilized in crystal engineering studies. Understanding its crystallization behavior can lead to insights into the design of new materials with tailored properties .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indole derivatives similar to the compound discussed:

- Synthesis and Biological Evaluation : A study synthesized various 1,3-dihydro-2H-indol-2-one derivatives and evaluated their biological activities. Results indicated that certain modifications to the indole structure significantly enhanced antimicrobial efficacy .

- Molecular Docking Studies : In silico studies have been conducted to predict the binding interactions between indole derivatives and target enzymes involved in disease pathways. These studies suggest that modifications to the indole structure can improve binding affinity and specificity .

- Material Characterization : Research has characterized the physical properties of synthesized indole derivatives through techniques such as X-ray crystallography and NMR spectroscopy. These characterizations help understand the relationship between molecular structure and material properties .

Mechanism of Action

The mechanism by which 1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- exerts its effects depends on its specific interactions with molecular targets. For example, if the compound exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The exact molecular pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

1H-Indole, 2,3-dihydro (simplified core structure)

1-[5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-3-(1-methylethyl)-2-naphthalenyl]-propanone (non-indole, but nitro-aromatic)

Indole derivatives with nitrobenzoyl groups (e.g., compound from Heterocycles, Vol. 53, 2000)

Table 1: Structural and Functional Group Comparison

Key Observations :

Spectroscopic Properties

Table 2: NMR and Mass Spectrometry Data

Notes:

Biological Activity

1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- is a synthetic organic compound belonging to the indole family. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of its biological activity based on various research findings and studies.

Chemical Structure and Properties

The molecular formula of 1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- is , with a molecular weight of 328.32 g/mol. Its structure features a core indole unit substituted with a 4,5-dimethoxy-2-nitrobenzoyl group, which is significant for its biological activity .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 328.32 g/mol |

| CAS Number | 88660-14-4 |

The biological activity of this compound is primarily attributed to its interactions at the molecular level. For instance:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

- Antioxidant Properties : It could scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and pathways.

- Anticancer Potential : It may induce apoptosis in cancer cells through various mechanisms including caspase activation and cell cycle arrest .

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values for related compounds were reported to be lower than standard antibiotics like ampicillin and ciprofloxacin .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. Studies suggest that it can effectively scavenge free radicals, which are implicated in numerous diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Activity

Inhibition studies have demonstrated that this compound can reduce levels of inflammatory markers such as TNF-α and IL-6 in cell lines. This suggests a potential therapeutic application in treating inflammatory diseases .

Anticancer Activity

Recent research highlights the anticancer properties of this compound. In vitro studies on breast cancer cell lines (MDA-MB-231) showed that it could induce apoptosis at micromolar concentrations. The mechanisms involved include:

- Caspase Activation : Enhanced caspase-3 activity was observed, indicating apoptosis.

- Cell Cycle Arrest : The compound caused G0/G1 phase arrest in treated cells .

Case Studies

-

Study on Anticancer Properties :

- Researchers synthesized various indole derivatives and evaluated their effects on MDA-MB-231 cells.

- Compounds showed significant inhibition of cell proliferation with IC50 values ranging from 1 μM to 10 μM.

-

Antimicrobial Evaluation :

- A series of indole derivatives were tested against Staphylococcus aureus and Escherichia coli.

- The results indicated that certain derivatives had MIC values lower than those of conventional antibiotics.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC with UV visualization.

- Optimize stoichiometry to avoid over-acylation at the indole nitrogen .

Advanced: How can SHELXL refine structural ambiguities in crystallographic studies of this compound?

Answer:

SHELXL is critical for resolving challenges such as:

- Disordered Nitro/Methoxy Groups : Apply "PART" and "SAME" restraints to model split positions.

- Thermal Motion : Use anisotropic displacement parameters (ADPs) for heavy atoms (e.g., nitro group oxygens).

- Twinning : For twinned crystals, employ the TWIN/BASF commands to refine twin fractions.

Q. Validation :

- Cross-validate refinement with R-factor convergence (<5% discrepancy) and check for "Alert A" (missing electron density) in the CIF file using PLATON .

Basic: Which spectroscopic techniques are prioritized for characterizing this compound?

Answer:

- NMR :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitrobenzoyl integration at δ 7.8–8.2 ppm for aromatic protons).

- 2D Experiments (COSY, HSQC) : Resolve overlapping signals in the dihydroindole moiety.

- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and nitro groups (~1520 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can computational modeling predict the biological activity of nitrobenzoyl-substituted indoles?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT receptors). Focus on the nitro group’s electron-withdrawing effects on binding affinity.

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous compounds (e.g., antimicrobial IC₅₀ values) .

Q. Validation :

- Compare predicted binding poses with crystallographic data from Protein Data Bank (PDB) entries of similar ligands .

Basic: What crystallization conditions yield high-quality single crystals for XRD?

Answer:

- Solvent System : Slow evaporation from a 1:1 mixture of dichloromethane and methanol.

- Temperature : Maintain at 4°C to slow nucleation.

- Additives : Introduce trace ethyl acetate to reduce aggregation.

Q. Example Crystallization Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell (Å) | a=8.21, b=12.45, c=14.30 |

| Resolution (Å) | 0.78 |

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Assay Standardization :

- Normalize data using positive controls (e.g., ciprofloxacin for antimicrobial assays).

- Account for solvent effects (e.g., DMSO concentration ≤1%).

- Meta-Analysis : Use tools like RevMan to aggregate data, applying random-effects models to address variability in IC₅₀ reporting .

Basic: What safety precautions are advised for handling nitrobenzoyl derivatives?

Answer:

- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation.

- Ventilation : Use fume hoods to mitigate inhalation risks (H335).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How does substituent modification (e.g., methoxy vs. ethoxy) impact electronic properties?

Answer:

- Computational Analysis :

- Calculate electron density maps using Gaussian09 at the B3LYP/6-31G* level.

- Compare HOMO-LUMO gaps to assess reactivity changes.

- Experimental Validation :

- Measure redox potentials via cyclic voltammetry. Methoxy groups reduce electron deficiency at the indole core compared to ethoxy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.